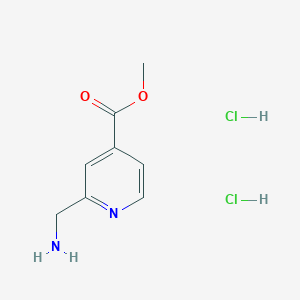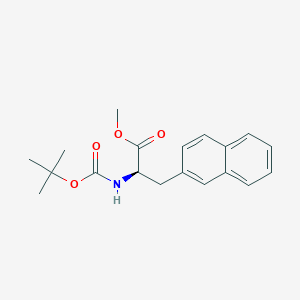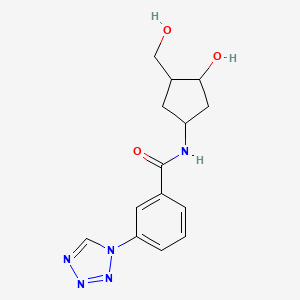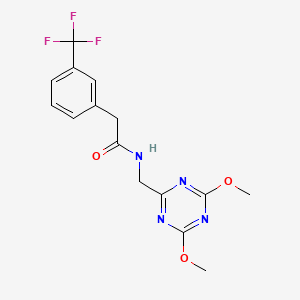
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride, also known as MAPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MAPC is a small molecule that exhibits a unique mechanism of action, making it a promising candidate for the development of novel drugs. In
作用机制
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride exerts its biological effects by inhibiting the activity of a key enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression, and its inhibition by this compound leads to the upregulation of genes that are involved in various biological processes such as cell differentiation and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. This compound has also been reported to have anti-angiogenic effects, which may contribute to its anti-tumor activity. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. This compound also exhibits a unique mechanism of action, making it a promising candidate for the development of novel drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its instability in acidic conditions.
未来方向
For the research on Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride include the development of this compound-based drugs, investigation of the structure-activity relationship of this compound, and the use of this compound as a tool for epigenetic research and drug discovery.
合成方法
The synthesis of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride involves the reaction of 2-(aminomethyl)pyridine-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain this compound dihydrochloride. The yield of this compound can be improved by using a microwave-assisted synthesis method. This method has been reported to yield a higher purity of this compound and a shorter reaction time.
科学研究应用
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. This compound has been reported to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
methyl 2-(aminomethyl)pyridine-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;;/h2-4H,5,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJENXLNNGVRVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2946154.png)

![(Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2946160.png)

![(E)-2-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946162.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2946163.png)
![(4-Bromothiophen-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2946165.png)

![(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride](/img/structure/B2946170.png)
![Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946172.png)
![(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B2946174.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester](/img/structure/B2946175.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2946176.png)

